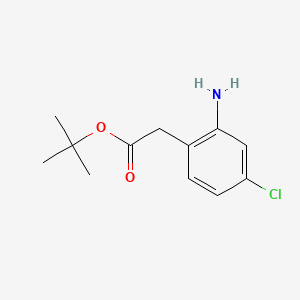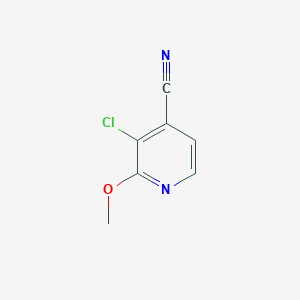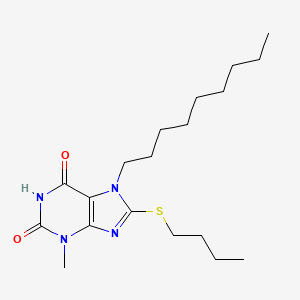
8-(butylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butylthio group at the 8th position, a methyl group at the 3rd position, and a nonyl group at the 7th position. The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butylthiol, followed by the introduction of the nonyl group through a Friedel-Crafts alkylation reaction. The methyl group can be introduced via a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be critical to maximize efficiency.
化学反応の分析
Types of Reactions
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form hydroxyl groups.
Substitution: The nonyl and butylthio groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated purine derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
科学的研究の応用
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby affecting signal transduction pathways. The presence of the butylthio and nonyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
- 8-butylthio-7-hexyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- 8-butylthio-3-methyl-7-pentyl-1,3,7-trihydropurine-2,6-dione
- 8-butylthio-3-methyl-7-octyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The nonyl group at the 7th position significantly increases its hydrophobicity compared to shorter alkyl chains, potentially enhancing its membrane permeability and bioavailability. The butylthio group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
特性
分子式 |
C19H32N4O2S |
|---|---|
分子量 |
380.6 g/mol |
IUPAC名 |
8-butylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-4-6-8-9-10-11-12-13-23-15-16(20-19(23)26-14-7-5-2)22(3)18(25)21-17(15)24/h4-14H2,1-3H3,(H,21,24,25) |
InChIキー |
WYKDQOVHTKYAAW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


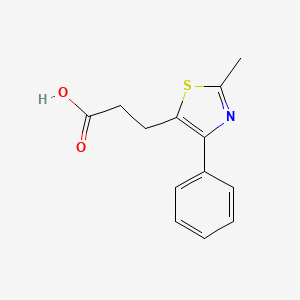
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086232.png)
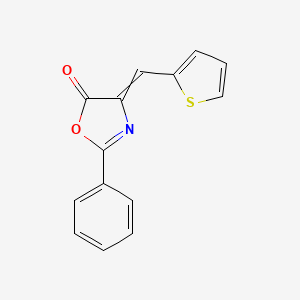
![2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14086245.png)
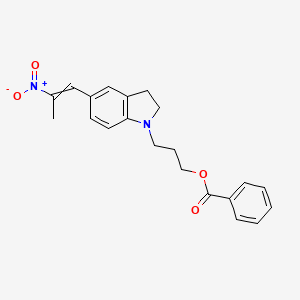

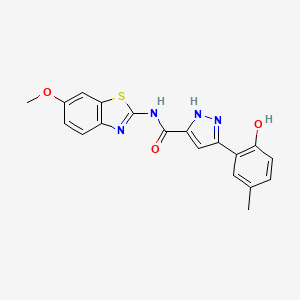
![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)

![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)

